molecular formula C14H18N2OS2 B6496774 2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1386731-17-4

2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one

Número de catálogo: B6496774
Número CAS: 1386731-17-4
Peso molecular: 294.4 g/mol
Clave InChI: LHOQESORZOEGSL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a thieno-pyrimidinone derivative characterized by a cyclohexylmethyl sulfanyl substituent at position 2 and a methyl group at position 2. The thieno[3,2-d]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and PARP enzymes .

Propiedades

IUPAC Name

2-(cyclohexylmethylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS2/c1-16-13(17)12-11(7-8-18-12)15-14(16)19-9-10-5-3-2-4-6-10/h7-8,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHOQESORZOEGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Biochemical Pathways

The inhibition of CDKs affects the cell cycle, a critical biochemical pathway in all living cells. The cell cycle is the process by which a cell grows, duplicates its DNA, and divides into two daughter cells. By inhibiting CDKs, this compound disrupts the normal progression of the cell cycle, leading to a halt in cell division.

Result of Action

The result of the action of 2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is the inhibition of cell division. This can lead to the death of cancer cells, as they rely on rapid and continuous cell division for their survival.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

The compound’s structural and functional properties can be contextualized through comparison with similar thieno-pyrimidinone derivatives (Table 1).

Table 1: Comparison of Key Thieno-Pyrimidinone Derivatives

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties/Activity Source
2-[(cyclohexylmethyl)sulfanyl]-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one (hypothetical) Cyclohexylmethyl (C2), methyl (C3) C₁₅H₁₉N₂OS₂ 323.45 (calculated) High lipophilicity (predicted), potential kinase/PARP inhibition N/A
2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-methyl-3H,4H-thieno[3,2-d]pyrimidin-4-one (919947-39-0) 4-Fluorophenyl-oxadiazole (C2), methyl (C3) C₁₆H₁₁FN₄O₂S₂ 374.41 Enhanced electron-withdrawing effects; potential CNS activity
2-(benzylsulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one (338417-81-5) Benzyl (C2), phenyl (C3) C₁₉H₁₄N₂OS₂ 350.46 Moderate TNKS inhibition (IC₅₀ ~100 nM)
2-[(4-chlorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one (850915-45-6) 4-Chlorobenzyl (C2), 2-methoxyphenyl (C3) C₂₀H₁₇ClN₂O₂S₂ 421.00 Increased polarity due to Cl and OCH₃; anti-proliferative activity
2-[(3-chlorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one (577988-96-6) 3-Chlorobenzyl (C2), ethyl (C3) C₁₇H₁₆ClN₃OS₂ 397.91 Improved metabolic stability (alkyl substituents)

Key Observations:

Chlorine and methoxy groups (e.g., 850915-45-6) increase polarity, balancing solubility and target binding .

Biological Activity Trends :

  • Bulky substituents (e.g., tert-butylphenyl in compound 62, IC₅₀ = 21 nM for TNKS1) correlate with improved enzyme inhibition . The cyclohexylmethyl group may mimic this effect.
  • Electron-withdrawing groups (e.g., 4-fluorophenyl-oxadiazole in 919947-39-0) enhance interactions with catalytic residues in enzymes like PARP .

Synthetic Accessibility: Thieno-pyrimidinones are typically synthesized via cyclocondensation of thiophene derivatives with urea/thiourea or via oxazine-dione intermediates . Substituents are introduced through nucleophilic substitution or Suzuki coupling .

Research Findings and Implications

  • Enzyme Inhibition: Derivatives with sulfanyl substituents (e.g., benzyl, cyclohexylmethyl) show promise as TNKS and PARP inhibitors, with IC₅₀ values in the nanomolar range .
  • Selectivity : The 3-methyl group in the target compound may reduce off-target effects compared to phenyl-substituted analogs (e.g., 338417-81-5) .
  • Pharmacokinetics: Cyclohexylmethyl’s non-aromatic nature may reduce cytochrome P450-mediated metabolism, improving half-life .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.